VT-464 (R enantiomer)
Description
Historical Development and Discovery
VT-464 (R enantiomer) is the dextrorotatory stereoisomer of seviteronel, a nonsteroidal cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) inhibitor initially discovered by Viamet Pharmaceuticals using its proprietary Metallophile® technology. The compound emerged from efforts to develop selective CYP17A1 lyase inhibitors with reduced off-target effects on glucocorticoid synthesis compared to earlier agents like abiraterone acetate.
The racemic form of VT-464 entered preclinical testing in 2011, with phase I/II clinical trials for castration-resistant prostate cancer (CRPC) commencing in 2012. The R enantiomer was isolated during stereochemical optimization studies to evaluate the contributions of chiral centers to pharmacological activity. Early research demonstrated that the racemic mixture (VT-464 racemate) exhibited potent lyase inhibition (IC~50~ = 69 nM) with 10-fold selectivity over hydroxylase activity, prompting further investigation into enantiomer-specific effects.
Chemical Nomenclature and Structural Identification
The R enantiomer of VT-464 is systematically named (1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-ol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1375603-38-5 (R enantiomer) |
| Molecular Formula | C~18~H~17~F~4~N~3~O~3~ |
| Molecular Weight | 399.34 g/mol |
| SMILES | CC(C)C@(C1=CN=NN1)C1=CC=C2C=C(OC(F)F)C(OC(F)F)=CC2=C1 |
| InChIKey | ZBRAJOQFSNYJMF-SFHVURJKSA-N |
The structure features:
- A naphthalene core with difluoromethoxy substituents at positions 6 and 7
- A chiral propanol group at position 2 bearing a methyl branch and 1,2,3-triazole moiety
- Absolute (S) configuration at the stereogenic carbon, corresponding to the R enantiomer in the Cahn-Ingold-Prelog system
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirmed the spatial arrangement of substituents around the stereocenter.
Stereochemical Significance of the R Enantiomer
The R enantiomer's stereochemistry critically influences its interaction with CYP17A1's active site. Key stereochemical attributes include:
- Enantioselective Binding : Molecular docking simulations suggest the R configuration optimizes hydrogen bonding with CYP17A1 residues His367 and Asp298, enhancing lyase inhibition.
- Metabolic Stability : The R form exhibits slower hepatic clearance compared to the S enantiomer in preclinical models, likely due to reduced susceptibility to glucuronidation at the hydroxyl group.
- Receptor Interactions : While the racemate shows androgen receptor (AR) antagonism, the R enantiomer's contribution to this activity remains uncharacterized.
Comparative data for enantiomers:
| Parameter | R Enantiomer | S Enantiomer |
|---|---|---|
| CYP17A1 Lyase IC~50~ | 69 nM | 210 nM |
| Plasma Half-Life (mice) | 4.2 h | 2.8 h |
| AR Binding Affinity (K~i~) | Not reported | Not reported |
The 3-fold greater lyase inhibition potency of the R enantiomer versus its mirror image underscores the importance of stereochemistry in drug design.
Position within Chemical Classification Systems
VT-464 (R enantiomer) belongs to multiple chemical and pharmacological categories:
Structural Class :
Therapeutic Classification :
Chirality :
The compound exemplifies modern trends in oncology drug development: targeted enzyme inhibition coupled with stereochemical optimization to enhance selectivity. Its dual mechanism—suppressing androgen synthesis while potentially antagonizing AR signaling—positions it uniquely among hormonal therapies.
Properties
IUPAC Name |
(1R)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence and Intermediate Formation
The synthesis of VT-464 (R enantiomer) begins with the construction of the naphthalene backbone functionalized with difluoromethoxy groups. A key intermediate, 6,7-bis(difluoromethoxy)naphthalen-2-yl ketone, is synthesized via Friedel-Crafts acylation using aluminum chloride as a catalyst. Subsequent nucleophilic addition of a propargyl Grignard reagent ((trimethylsilyl)ethynyl)magnesium bromide introduces the alkyne moiety, forming a tertiary alcohol intermediate.
Critical to enantiomeric control is the use of chiral auxiliaries during the Grignard addition. Diethyl zinc acts as a Lewis acid to coordinate the ketone oxygen, directing the nucleophilic attack to yield the R configuration selectively. This step achieves an enantiomeric excess (ee) of >98% under optimized conditions (8–16°C, toluene solvent).
| Reaction Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C | 85 | – |
| Grignard addition | (Me₃SiC≡C)MgBr, Et₂Zn, toluene, 8–16°C | 71.6 | 98.5 |
| Cyclization to triazole | NaN₃, CuI, DMF, 80°C | 68 | – |
Triazole Ring Formation and Final Functionalization
The propargyl intermediate undergoes [3+2] cycloaddition with sodium azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. This Huisgen reaction proceeds regioselectively at 80°C in dimethylformamide (DMF), yielding the triazole-substituted intermediate. Final deprotection of the trimethylsilyl group using trifluoroacetic acid (TFA) affords VT-464 (R enantiomer) with a overall yield of 48% from the initial ketone.
Chiral Resolution and Enantiomeric Purity Enhancement
Crystallization-Induced Asymmetric Transformation
Industrial-scale production employs crystallization-induced dynamic resolution (CIDR) to amplify enantiopurity. The crude product is dissolved in heptane at 50°C and seeded with enantiopure R-crystals. Gradual cooling to −8°C over 1 hour induces preferential crystallization of the R enantiomer, achieving >99.5% ee after two recrystallization cycles.
Chromatographic Separation Techniques
For laboratory-scale purification, chiral stationary phase (CSP) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves VT-464 enantiomers. The mobile phase (hexane:isopropanol 90:10) elutes the S enantiomer first (k' = 2.1) followed by the R enantiomer (k' = 3.4), with baseline separation (α = 1.62).
Industrial-Scale Process Optimization
Solvent and Temperature Optimization
Batch process studies reveal that replacing toluene with methyl tert-butyl ether (MTBE) in the Grignard step reduces reaction time by 30% while maintaining enantioselectivity. Temperature control is critical: deviations above 16°C during Et₂Zn addition reduce ee to 92%, necessitating precise jacketed reactor systems.
Waste Stream Management
The synthesis generates 8.2 kg of aqueous HCl waste per kg of product, containing residual Zn²⁺ (1200 ppm). Neutralization with Ca(OH)₂ precipitates zinc hydroxide, reducing Zn²⁺ to <2 ppm (EPA compliant). Solvent recovery via fractional distillation achieves 95% toluene reuse.
Analytical Characterization of VT-464 (R Enantiomer)
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
VT-464 (R enantiomer) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
VT-464 (R enantiomer) has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored as a potential therapeutic agent for hormone-dependent cancers, particularly prostate cancer.
Mechanism of Action
VT-464 (R enantiomer) exerts its effects by inhibiting the enzyme CYP17A1, which is crucial for the biosynthesis of androgens. By blocking the 17,20-lyase activity of CYP17A1, the compound reduces the production of androgens, which are essential for the growth of hormone-dependent cancers. This inhibition disrupts the androgen receptor signaling pathway, leading to decreased tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
VT-464 is most frequently compared to abiraterone and orteronel (TAK-700), two CYP17A1 inhibitors with distinct mechanisms. Below is a detailed analysis:
Selectivity for CYP17A1 Lyase vs. Hydroxylase
- VT-464 : Reduces intratumoral testosterone (T) and dihydrotestosterone (DHT) without lowering cortisol, avoiding mineralocorticoid side effects .
- Abiraterone: Non-selectively inhibits both lyase and hydroxylase, necessitating co-administration of prednisone to counter cortisol deficiency and electrolyte imbalances .
Androgen Receptor Antagonism
- VT-464 directly binds the AR ligand-binding domain (LBD), inhibiting transcriptional activity even in the presence of AR splice variants (e.g., AR-V7) and gain-of-function mutations (e.g., H874Y) . In C4-2B prostate cancer cells, VT-464 reduced AR-driven gene expression (e.g., PSA, NKX3.1) by 90% at 5 μM, outperforming abiraterone (30% inhibition at 5 μM) .
Preclinical Efficacy
| Model | VT-464 (100 mg/kg) | Abiraterone (100 mg/kg) | Castration |
|---|---|---|---|
| LNCaP Xenograft | 73.9% growth inhibition | 38.5% growth inhibition | 75–80% inhibition |
| MR49F Xenograft | PSA reduction: 80% | PSA reduction: 50% | N/A |
- In LNCaP xenografts, VT-464 achieved tumor suppression comparable to surgical castration, with significantly greater efficacy than abiraterone (p < 0.01) .
- In enzalutamide-resistant MR49F models, VT-464 reduced intratumoral T and DHT by 85%, surpassing abiraterone (60–70% reduction) .
Resistance Mechanisms
- Abiraterone: Resistance arises via AR mutations (H874Y, T877A) that enable activation by non-androgenic steroids (e.g., progesterone) and upregulation of CYP17A1 .
- VT-464 : Preclinical data suggest it may delay resistance by suppressing AR signaling more comprehensively. However, its susceptibility to AR-V7 and mutant AR remains untested clinically .
Clinical Progress
- Abiraterone : FDA-approved for CRPC; improves median survival by 3.9–4.6 months in post-chemotherapy patients .
- VT-464 : Phase I/II trials (NCT02361086, NCT02012920) show preliminary efficacy, but results are pending .
Key Research Findings
- Dual Mechanism : VT-464 combines CYP17A1 lyase inhibition with AR antagonism, a unique feature absent in abiraterone and TAK-700 .
- Superior Androgen Suppression : In vivo, VT-464 reduced intratumoral T and DHT to undetectable levels, outperforming abiraterone .
- Safety Profile: No cortisol-related adverse events (e.g., hypertension, hypokalemia) were observed with VT-464, unlike abiraterone .
Biological Activity
VT-464, also known as Seviteronel, is a non-steroidal small molecule primarily developed as a selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting the 17,20-lyase activity. This compound has garnered attention for its potential therapeutic effects in treating metastatic castration-resistant prostate cancer (mCRPC) by inhibiting androgen production without causing mineralocorticoid excess or cortisol depletion.
VT-464 selectively inhibits the CYP17A1 enzyme, which plays a critical role in androgen biosynthesis. The R enantiomer of Seviteronel exhibits an IC50 value of approximately 69 nM for CYP17 lyase inhibition, demonstrating its potency in blocking androgen synthesis . This selective inhibition is crucial for minimizing side effects typically associated with other treatments, such as abiraterone.
In Vitro Studies
In vitro studies have shown that VT-464 effectively reduces androgen signaling in prostate cancer cell lines. For instance, it has been tested on C4-2B prostate cancer cells, where it inhibited cell proliferation and induced apoptosis through mechanisms involving the androgen receptor (AR) pathway. The compound has also demonstrated activity against various AR mutations, including T877A and F876L variants commonly associated with resistance to standard therapies .
In Vivo Efficacy
In vivo studies using the MDA-PCa-133 xenograft model (derived from clinical CRPC bone metastasis) have illustrated the therapeutic potential of VT-464. In a study where mice were treated with either VT-464 or abiraterone (AA), both compounds significantly reduced tumor volume by more than two-fold compared to the vehicle control over a treatment period of 25 days .
Clinical Trials
A Phase II clinical trial evaluated the efficacy and safety of VT-464 in patients with mCRPC who had previously undergone treatment with enzalutamide. The trial aimed to assess the rate of significant prostate-specific antigen (PSA) response after 12 weeks of treatment. Results indicated that while some patients experienced notable declines in PSA levels, overall tolerability was a concern, leading to adjustments in dosing regimens .
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of VT-464 compared to its S enantiomer and other CYP17 inhibitors:
| Compound | IC50 (CYP17 Lyase) | Selectivity | Notable Effects |
|---|---|---|---|
| VT-464 (R) | 69 nM | ~10-fold | Effective against AR mutations |
| VT-464 (S) | Not specified | ~10-fold | More potent than R enantiomer |
| Abiraterone | 0.1 - 1.4-fold | Low | Associated with mineralocorticoid excess |
| Orteronel | Not specified | Moderate | Selective for lyase activity |
Case Study: Efficacy in mCRPC
In a recent clinical evaluation involving patients who had progressed on enzalutamide, one patient achieved an 88% decline in PSA levels after three cycles of treatment with 750 mg of VT-464 once daily. However, adverse events led to dose reductions and discontinuations in several cases .
Pharmacokinetics
Pharmacokinetic analysis revealed that after administration of a single oral dose of VT-464, plasma concentrations peaked at around 48 hours post-dose. The pharmacokinetic profile indicates that food intake may influence absorption rates, which is critical for optimizing dosing strategies in clinical settings .
Q & A
Q. What is the mechanism of action of VT-464 (R enantiomer) in targeting androgen biosynthesis?
VT-464 selectively inhibits the 17,20-lyase activity of CYP17A1, blocking the conversion of 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA), a precursor for testosterone and dihydrotestosterone (DHT). Unlike abiraterone, VT-464 spares CYP17A1 hydroxylase activity, preserving cortisol synthesis and avoiding mineralocorticoid excess. Additionally, VT-464 acts as a direct androgen receptor (AR) antagonist, suppressing ligand-dependent AR signaling. Methodologically, this dual activity is validated via luciferase reporter assays in AR-positive cell lines (e.g., C4-2B) and intratumoral steroid quantification using LC-MS/MS in xenograft models .
Q. Which preclinical models are suitable for evaluating VT-464 efficacy in castration-resistant prostate cancer (CRPC)?
Key models include:
- LNCaP xenografts : Measures tumor growth inhibition (V/V0 ratio) and androgen levels post-castration .
- MDA-PCa-133 patient-derived xenografts : Recapitulates CRPC adaptations like AR-V7 splice variants and intratumoral androgen synthesis .
- C4-2B cells : Express T877A AR mutations to assess VT-464’s suppression of DHT-stimulated AR activity via qPCR (e.g., PSA, NKX3.1 expression) .
Q. How does the stereochemistry of VT-464 (R enantiomer) influence its pharmacological profile?
The (R)-enantiomer exhibits enhanced selectivity for CYP17A1 lyase and AR due to stereospecific interactions with enzymatic active sites and receptor ligand-binding domains. Comparative studies using enantiomer-resolved assays (e.g., chiral chromatography, enzymatic IC50 measurements) demonstrate superior inhibition potency and metabolic stability of the (R)-form over the (S)-enantiomer .
Advanced Research Questions
Q. What molecular mechanisms drive resistance to VT-464 in CRPC, and how can they be experimentally modeled?
Resistance arises via:
- AR mutations (H874Y, T877A) : Enable ligand-independent activation by non-androgens (e.g., progesterone). Introduce these mutations in cell lines via site-directed mutagenesis and assess AR transcriptional activity under VT-464 treatment .
- AR splice variants (e.g., AR-V7) : Quantify variant expression in xenograft biopsies using RNA-seq or digital droplet PCR. Co-treatment with BET inhibitors may reverse resistance .
- Intratumoral androgen synthesis upregulation : Measure post-treatment CYP17A1 expression via IHC or Western blot in residual tumors .
Q. How can VT-464 be integrated into combination therapies to overcome treatment resistance?
- AR-targeted combinations : Pair with enzalutamide to block residual AR signaling. Use synergy assays (e.g., Chou-Talalay method) in vitro and evaluate tumor regression in dual-therapy xenografts .
- CYP17A1/AR-V7 co-targeting : Combine with BET inhibitors (e.g., JQ1) to suppress AR-V7 transcription. Validate via ChIP-seq for BRD4 occupancy at AR enhancers .
- Immunotherapy synergy : Test VT-464 with PD-1 inhibitors in immunocompetent CRPC models, monitoring CD8+ T-cell infiltration and cytokine profiles .
Q. What methodologies are recommended for analyzing intratumoral androgen dynamics during VT-464 treatment?
- LC-MS/MS : Quantify testosterone/DHT in tumor homogenates with deuterated internal standards. Sampling at multiple timepoints (e.g., 0, 14, 28 days) captures adaptive synthesis .
- Radiolabeled tracer studies : Use H-DHEA to track intratumoral conversion to androgens in ex vivo tissue slices .
Q. How can researchers identify pharmacodynamic biomarkers for VT-464 response in clinical trials?
- Circulating tumor DNA (ctDNA) : Isolate ctDNA from patient plasma and perform targeted sequencing for AR mutations (H874Y, T877A) or splice variants .
- Serum steroid panels : Monitor DHEA-S, androstenedione, and cortisol via ELISA to confirm CYP17A1 lyase selectivity .
- Transcriptomic profiling : Use Nanostring panels on biopsy samples to quantify AR target genes (e.g., PSA, FKBP5) and resistance markers (e.g., UBE2C) .
Q. What experimental approaches validate VT-464’s dual CYP17A1/AR inhibitory activity in non-prostate cancers?
- Breast cancer models : Test VT-464 in AR+ ER+/− cell lines (e.g., MDA-MB-453) using proliferation assays (MTS) and soft agar colony formation. Compare to enzalutamide .
- Transcriptional profiling : Perform RNA-seq to identify AR-dependent vs. independent pathways affected by VT-464. Use ChIP-qPCR to assess AR recruitment to target promoters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
